Monolinolein

Catalog No.
S626432
CAS No.
2277-28-3
M.F
C21H38O4
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monolinolein

CAS Number

2277-28-3

Product Name

Monolinolein

IUPAC Name

[(2S)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m0/s1

InChI Key

WECGLUPZRHILCT-GSNKCQISSA-N

SMILES

Array

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid 2,3-Dihydroxypropyl Ester; 1-Glyceryl Linoleate; 1-Linoleylglycerol; 1-Monolinolein; 1-Monolinoleoyl-rac-glycerol; Glycerol 1-Monolinolate; Oleinate 288; α-Glyceryl linoleate; α-Monolinolein;

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O

The exact mass of the compound Monolinolein is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Supplementary Records. It belongs to the ontological category of 1-acyl-sn-glycerol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Monoradylglycerols [GL01] -> Monoacylglycerols [GL0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Monolinolein (1-monolinoleoyl-rac-glycerol) is a highly specialized, unsaturated monoacylglycerol distinguished by its linoleoyl tail containing two cis double bonds. As a premier amphiphilic lipid, it spontaneously self-assembles in aqueous environments to form well-defined lyotropic liquid crystalline (LLC) mesophases, including bicontinuous cubic and inverse hexagonal structures[1]. In industrial and pharmaceutical procurement, Monolinolein is primarily sourced as a structural matrix material for advanced lipid nanoparticles (LNPs), cubosomes, and hexosomes. Its unique critical packing parameter makes it a highly sought-after precursor for sustained-release drug delivery systems, in meso crystallization matrices, and temperature-responsive subcutaneous depots, offering distinct thermodynamic and structural advantages over more saturated or mono-unsaturated analogs [2].

Substituting Monolinolein with the more ubiquitous Monoolein (which possesses only one cis double bond) or saturated analogs like Monostearin fundamentally alters the critical packing parameter (CPP) of the resulting lipid matrix [1]. The dual cis double bonds in Monolinolein create a significantly bulkier, more wedge-shaped hydrophobic tail. This structural difference lowers the energy barrier for negative membrane curvature, drastically reducing the temperature and hydrophobic oil-loading thresholds required to access the inverse hexagonal (HII) phase[2]. If a manufacturer attempts to use Monoolein in a formulation designed for Monolinolein, the system will fail to transition to the target hexagonal phase at physiological temperatures or under low-oil conditions, completely disrupting the intended matrix porosity, nanoparticle morphology, and active pharmaceutical ingredient (API) release kinetics.

Cubic-to-Hexagonal Phase Transition Temperature

The number of cis double bonds directly dictates the thermal threshold for accessing highly curved mesophases. In fully hydrated binary systems, Monolinolein undergoes a transition from the bicontinuous cubic (Pn3m) phase to the inverse hexagonal (HII) phase at approximately 54 °C. In stark contrast, Monoolein requires temperatures between 90 °C and 100 °C to achieve the same structural transition [1]. This massive thermal differential allows Monolinolein-based matrices to access the HII phase under much milder, API-friendly processing conditions.

Evidence DimensionPn3m to HII phase transition temperature
Target Compound Data~54 °C
Comparator Or Baseline~90–100 °C (Monoolein)
Quantified Difference~36–46 °C lower transition temperature
ConditionsFully hydrated binary lipid-water system

Enables the formulation of temperature-responsive drug depots and hexosomes that transition near physiological or mild processing conditions, preventing thermal degradation of sensitive APIs.

Maximum Water Channel Swelling Capacity

For the encapsulation of large biologics, the maximum achievable water channel diameter (Dw) of the cubic phase is the limiting factor. When doped with hydration-enhancing sugar esters (e.g., sucrose stearate), the Monolinolein Im3m cubic phase can be swollen to achieve water channels up to 12.0 nm in diameter. Conversely, Monoolein systems swollen with standard enhancers (like octyl glucoside) typically reach a maximum diameter of only 7.3 nm before phase destabilization occurs[1]. This nearly 65% increase in channel diameter uniquely qualifies Monolinolein for large-molecule transport.

Evidence DimensionMaximum swollen water channel diameter (Dw)
Target Compound DataUp to 12.0 nm
Comparator Or Baseline~7.3 nm (Monoolein baseline)
Quantified Difference+4.7 nm (approx. 64% larger)
ConditionsSwollen Im3m cubic phase with optimal hydration enhancers

Allows the encapsulation and controlled release of bulky biologics, such as large proteins and nucleic acids, that are sterically excluded from standard Monoolein matrices.

Predictability of Drug Release Kinetics

The predictability of API release is critical for regulatory approval of sustained-release formulations. Kinetic modeling of doxorubicin release from lipidic cubic phases demonstrates that Monolinolein matrices exhibit purely Fickian diffusion, characterized by a release exponent of n = 0.5 (Higuchi model). In contrast, Monoolein-based matrices frequently exhibit non-Fickian or anomalous transport (n > 0.5) due to complex matrix-relaxation effects and drug-lipid interactions that interfere with simple diffusion [1]. The strict adherence to Fickian kinetics makes Monolinolein highly superior for designing predictable, square-root-of-time release profiles.

Evidence DimensionPeppas model release exponent (n) for doxorubicin
Target Compound Datan = 0.5 (Purely Fickian)
Comparator Or Baselinen > 0.5 (Non-Fickian/anomalous transport) (Monoolein)
Quantified DifferenceElimination of anomalous matrix-relaxation interference
ConditionsDoxorubicin release from fully hydrated lipidic cubic phase (LCP)

Provides highly predictable, diffusion-controlled release profiles, which drastically simplifies formulation design and regulatory pharmacokinetic modeling.

Hexosome Formulation Efficiency via Oil Loading

The formation of hexosomes (dispersed HII phase nanoparticles) requires the addition of hydrophobic oils to induce negative membrane curvature. Because Monolinolein already possesses a higher intrinsic wedge shape than Monoolein—due to its two cis double bonds—it requires a significantly lower weight fraction of oil (e.g., tetradecane or limonene) to force the transition from cubosomes to hexosomes [1]. This allows formulators to maximize the active lipid-to-excipient ratio, improving the overall payload capacity for amphiphilic drugs while maintaining colloidal stability.

Evidence DimensionOil loading required for cubosome-to-hexosome transition
Target Compound DataLower oil-to-lipid ratio required
Comparator Or BaselineHigher oil-to-lipid ratio required (Monoolein)
Quantified DifferenceReduced reliance on inactive hydrophobic excipients
ConditionsPluronic F127-stabilized dispersed lipid nanoparticles

Enables manufacturers to produce stable hexosomes with higher active lipid fractions, maximizing the payload capacity for target APIs.

Temperature-Responsive Subcutaneous Drug Depots

Because Monolinolein transitions from a bicontinuous cubic phase to an inverse hexagonal phase at significantly lower temperatures than Monoolein (approx. 54 °C vs >90 °C), it is the ideal precursor for injectable depots that utilize mild thermal triggers. By adding specific lipid dopants, this transition can be further depressed to physiological temperatures, allowing the depot to change its porosity and release rate immediately upon entering the subcutaneous environment [1].

Encapsulation of Bulky Biologics and Proteins

Standard lipidic cubic phases often fail to encapsulate large proteins due to steric hindrance within their ~7 nm water channels. Monolinolein is the optimal choice for large-molecule delivery, as its matrix can be swollen with sugar esters to achieve water channel diameters up to 12.0 nm [2]. This makes it a critical procurement target for next-generation biologic delivery systems.

High-Payload Hexosome Manufacturing

For industrial production of hexosomes, minimizing inactive excipients is a priority. Monolinolein’s inherently high critical packing parameter allows formulators to induce the necessary negative curvature with minimal oil loading[3]. This maximizes the active lipid fraction of the nanoparticle, directly increasing the encapsulation efficiency for amphiphilic and hydrophobic drugs.

Strictly Fickian Sustained-Release Matrices

When regulatory pathways require highly predictable pharmacokinetic profiles, Monolinolein is preferred over Monoolein. Its ability to facilitate purely Fickian diffusion (n = 0.5) for specific APIs like doxorubicin eliminates the unpredictable matrix-relaxation bursts often seen in other monoglycerides, ensuring reliable, square-root-of-time release kinetics [4].

Physical Description

Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

354.27700969 Da

Monoisotopic Mass

354.27700969 Da

Heavy Atom Count

25

Appearance

Assay:≥90%A solution in acetonitrile

UNII

MGG581HK1Y

Other CAS

26545-74-4
2277-28-3

Wikipedia

Glyceryl 1-linoleate

Use Classification

Cosmetics -> Emulsifying; Emollient

Dates

Last modified: 09-16-2023

Explore Compound Types